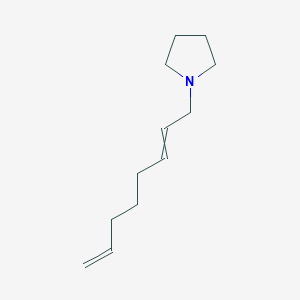
Pyrrolidine, 1-(2,7-octadienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1-(2,7-octadienyl)- is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,7-octadienyl group. Pyrrolidines are known for their significant role in medicinal chemistry and organic synthesis due to their unique structural and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-(2,7-octadienyl)- can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with 2,7-octadienyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, allowing it to act as a nucleophile and attack the electrophilic carbon of the 2,7-octadienyl halide .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves catalytic hydrogenation of pyrrole or its derivatives. The process may include the use of metal catalysts such as palladium or nickel under high pressure and temperature conditions. This method ensures high yield and purity of the desired pyrrolidine derivative .
化学反应分析
Types of Reactions
Pyrrolidine, 1-(2,7-octadienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrolidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield saturated pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include pyrrolidine N-oxides, reduced pyrrolidine derivatives, and various substituted pyrrolidines depending on the specific reagents and conditions used .
科学研究应用
Pyrrolidine, 1-(2,7-octadienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Pyrrolidine derivatives are explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用机制
The mechanism of action of pyrrolidine, 1-(2,7-octadienyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific biological system and the nature of the interaction with the target molecules .
相似化合物的比较
Similar Compounds
Pyrrolidine: The parent compound, which lacks the 2,7-octadienyl group.
Pyrrole: An aromatic analog with a similar nitrogen-containing ring structure.
Pyrrolizidine: A bicyclic compound containing fused pyrrolidine rings.
Uniqueness
Pyrrolidine, 1-(2,7-octadienyl)- is unique due to the presence of the 2,7-octadienyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential for diverse applications compared to its simpler analogs .
属性
CAS 编号 |
63407-63-6 |
|---|---|
分子式 |
C12H21N |
分子量 |
179.30 g/mol |
IUPAC 名称 |
1-octa-2,7-dienylpyrrolidine |
InChI |
InChI=1S/C12H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h2,6-7H,1,3-5,8-12H2 |
InChI 键 |
BHPAJQFGKLIYBS-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCC=CCN1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



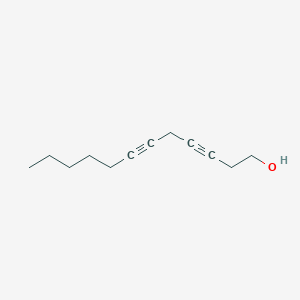

![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)
![3-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14487687.png)
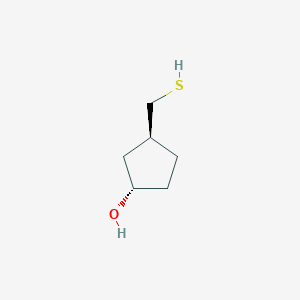
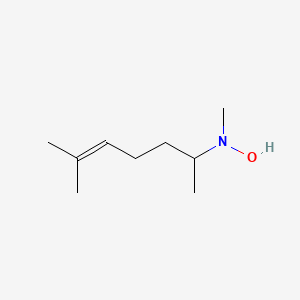
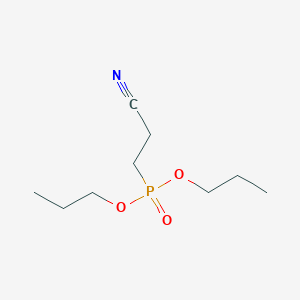


![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)

